
2-(2-Fluoro-3-methoxyphenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-3-methoxyphenyl)ethan-1-OL is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxyphenyl)ethan-1-OL typically involves the reaction of 2-fluoro-3-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol.
Major Products Formed
Oxidation: 2-(2-Fluoro-3-methoxyphenyl)ethanal or 2-(2-Fluoro-3-methoxyphenyl)ethanoic acid.
Reduction: 2-(2-Fluoro-3-methoxyphenyl)ethane.
Substitution: 2-(2-Methoxy-3-methoxyphenyl)ethan-1-OL.
Scientific Research Applications
2-(2-Fluoro-3-methoxyphenyl)ethan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The ethan-1-ol moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-4-methoxyphenyl)ethan-1-OL
- 2-(3-Fluoro-2-methoxyphenyl)ethan-1-OL
- 2-(2-Fluoro-3-methoxyphenyl)ethan-1-amine
Uniqueness
2-(2-Fluoro-3-methoxyphenyl)ethan-1-OL is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-(2-fluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-12-8-4-2-3-7(5-6-11)9(8)10/h2-4,11H,5-6H2,1H3 |
InChI Key |
BMXPVYRROQQOOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13294954.png)
![2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol](/img/structure/B13294959.png)
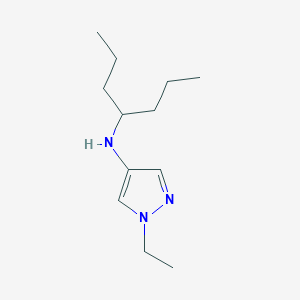
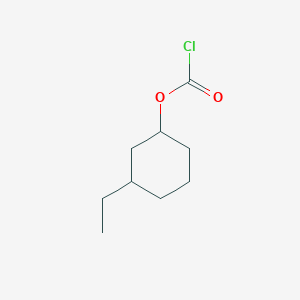
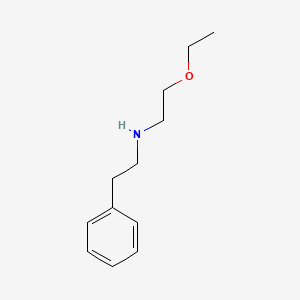
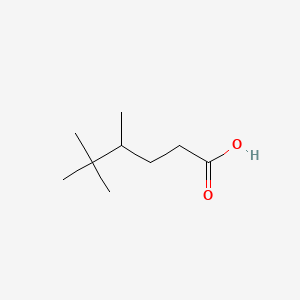
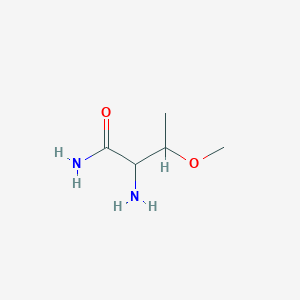
![5H-pyrrolo[3,2-d]pyrimidine-2,4-diaminehydrochloride](/img/structure/B13295000.png)
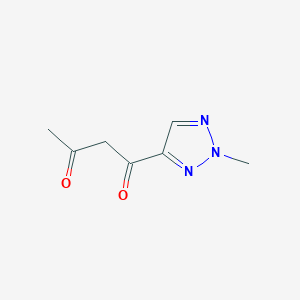
amine](/img/structure/B13295008.png)
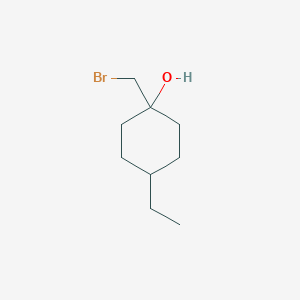
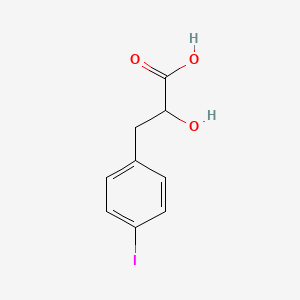
![[2-(2-Methylpropyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13295024.png)
![4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B13295044.png)
